(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide
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Overview
Description
(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolidine ring, and an imidazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the methyl and methylsulfanyl groups. The piperidine and pyrrolidine rings are then synthesized and coupled with the imidazole derivative under controlled conditions. Common reagents used in these reactions include organolithium reagents, catalysts like Cu(acac)2 or Fe(acac)3, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the methylsulfanyl group.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Triple-bonded Compounds: Compounds with triple bonds, such as acetylene and cyanogen, exhibit unique chemical properties and reactivity.
Steviol Glycosides: These are natural sweeteners derived from the Stevia plant and have applications in the food industry.
Uniqueness
(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide stands out due to its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
(3R,5S)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S/c1-21-14(11-20-17(21)25-2)10-19-15(23)12-7-13(9-18-8-12)16(24)22-5-3-4-6-22/h11-13,18H,3-10H2,1-2H3,(H,19,23)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVABJKNOPHJP-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)CNC(=O)C2CC(CNC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CN=C1SC)CNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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